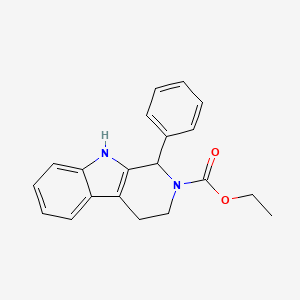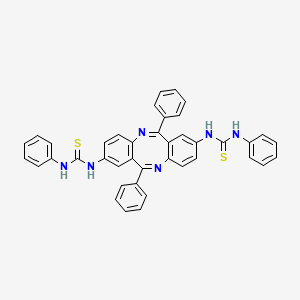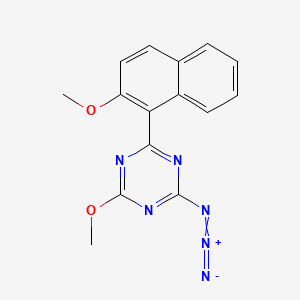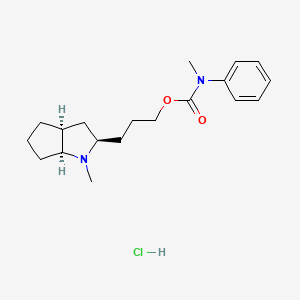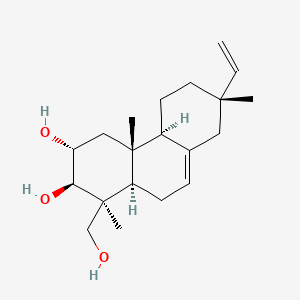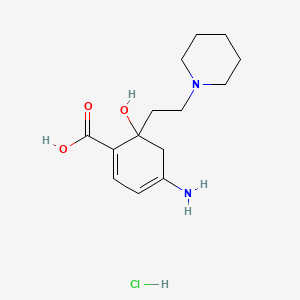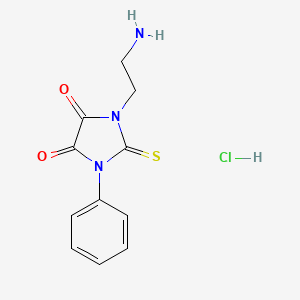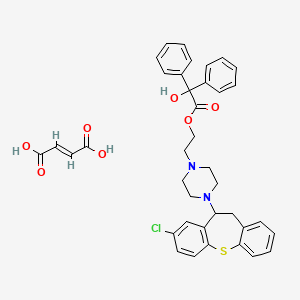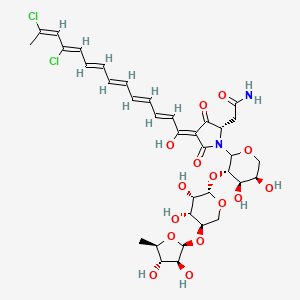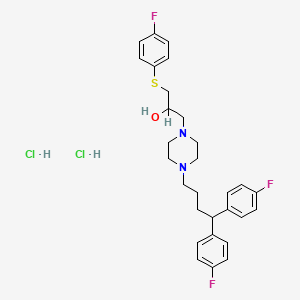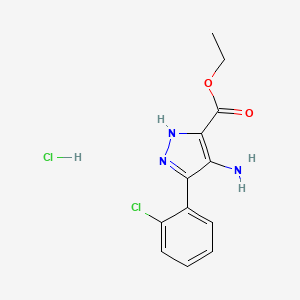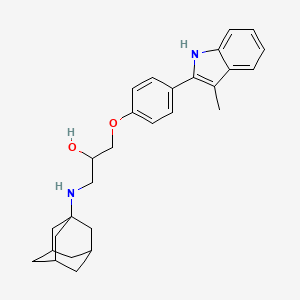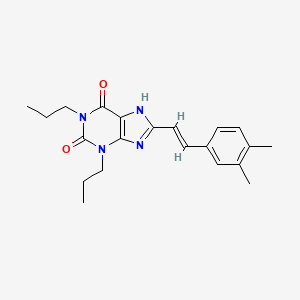
(E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine is a synthetic xanthine derivative Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dipropylxanthine.
Styryl Group Introduction: The styryl group is introduced via a Heck reaction, where 3,4-dimethylstyrene is coupled with 1,3-dipropylxanthine in the presence of a palladium catalyst.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 100-150°C) and may require a base such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the styryl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction of the styryl group can yield the corresponding ethyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the xanthine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the styryl group.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl derivatives.
Substitution: Alkylated or aminated xanthine derivatives.
科学的研究の応用
(E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of xanthine derivatives and their interactions with various reagents.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its stimulant properties.
作用機序
The mechanism of action of (E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine involves its interaction with adenosine receptors in the brain. By binding to these receptors, it inhibits the action of adenosine, leading to increased neuronal activity and alertness. This mechanism is similar to that of other xanthine derivatives such as caffeine and theophylline.
類似化合物との比較
Caffeine: A well-known stimulant found in coffee and tea.
Theophylline: Used in the treatment of respiratory diseases such as asthma.
Theobromine: Found in chocolate and has mild stimulant effects.
Comparison:
Uniqueness: (E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine is unique due to the presence of the styryl group, which may confer different pharmacological properties compared to other xanthines.
Potency: Its potency and efficacy in various applications may differ from other xanthines, making it a valuable compound for specific research and therapeutic purposes.
特性
CAS番号 |
151539-29-6 |
|---|---|
分子式 |
C21H26N4O2 |
分子量 |
366.5 g/mol |
IUPAC名 |
8-[(E)-2-(3,4-dimethylphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O2/c1-5-11-24-19-18(20(26)25(12-6-2)21(24)27)22-17(23-19)10-9-16-8-7-14(3)15(4)13-16/h7-10,13H,5-6,11-12H2,1-4H3,(H,22,23)/b10-9+ |
InChIキー |
NMWJRYBQULXOLB-MDZDMXLPSA-N |
異性体SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=C(C=C3)C)C |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


